Tert-butyl 2-chloronicotinate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds can involve multiple steps and different reagents. For example, tert-butylpentafluorophenylmethylchlorosilane is synthesized as a silylating reagent and is described to form stable derivatives suitable for gas chromatography . Another synthesis approach is demonstrated in the formation of 1-tert-butyl-4-chloropiperidine, where a dimethyliminium salt reacts with methylmagnesium chloride . These methods highlight the versatility of tert-butyl compounds in synthesis and their potential to be adapted for the synthesis of tert-butyl 2-chloronicotinate.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex and is often characterized by techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined to be orthorhombic with specific cell dimensions and hydrogen bonding interactions stabilizing the structure . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal . These findings suggest that tert-butyl 2-chloronicotinate may also exhibit a complex structure with potential for interesting intermolecular interactions.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. For example, tert-butyl nitrite is used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Tert-butyl-N-chlorocyanamide is another example of a tert-butyl compound that is highly versatile for chlorination and oxidation reactions in organic synthesis . These examples demonstrate the reactivity of tert-butyl compounds and suggest that tert-butyl 2-chloronicotinate could also be involved in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. The tert-butyl group's steric bulk can affect the compound's volatility, solubility, and stability. For instance, tert-butylpentafluorophenylmethylchlorosilane derivatives are described as volatile and stable towards hydrolysis . The stability and solubility of tert-butyl-N-chlorocyanamide in organic solvents are also noted, along with its high active chlorine content . These properties are important for the practical application of tert-butyl compounds in organic synthesis and suggest that tert-butyl 2-chloronicotinate may share similar characteristics.
Scientific Research Applications
Synthesis of Aminonicotinic Acid Esters
Tert-butyl 2-chloronicotinate is used in the synthesis of various aminonicotinic acid esters, such as 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters. These compounds are prepared from chloronicotinic acids without the need for purification of intermediates, indicating a streamlined process in heterocyclic chemistry (Wright, 2012).
One-Pot Amination Methodology
An efficient one-pot method utilizes tert-butyl 2-chloronicotinate for the synthesis of tert-butyl 6-aminonicotinate. This methodology extends to the synthesis of a series of carboxylate-substituted heteroaryl amines, highlighting its versatility in organic synthesis (Kandalkar et al., 2013).
Development of 2,2′-Diselenobisnicotinic Acids
Tert-butyl 2-chloronicotinate aids in synthesizing 2,2′-diselenobisnicotinic acids and their esters. These compounds have unique crystal structures and are significant in the study of diaromatic diselelenides (Hong, 2009).
Catalytic Amide-to-Ester Transformation
This compound is involved in catalytic transformations, such as the amide-to-ester conversion of primary amides. The process is biomimetic, demonstrating its potential in mimicking natural processes in chemical transformations (Wybon et al., 2018).
Role in Organic Transformations
Tert-butyl-N-chlorocyanamide, closely related to tert-butyl 2-chloronicotinate, shows versatility in chlorination and oxidation reactions in organic synthesis. Its high active chlorine content makes it suitable for various organic transformations, indicating the potential of related tert-butyl compounds in organic chemistry (Kumar & Kaushik, 2007).
Future Directions
The synthetic applicability of the two-step amide cleavage method used in the synthesis of tert-butyl 2-chloronicotinate has been demonstrated with challenging reaction partners, such as peptides, sugars, and sterols . Preliminary experiments also indicate that other weak nucleophiles can be used such as (hetero)arylamines (transamidation) as exemplified by 8-aminoquinoline . This suggests potential future directions for the use of tert-butyl 2-chloronicotinate in various chemical reactions.
properties
IUPAC Name |
tert-butyl 2-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRYJISKTILWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458342 | |
Record name | TERT-BUTYL 2-CHLORONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloronicotinate | |
CAS RN |
232951-83-6 | |
Record name | TERT-BUTYL 2-CHLORONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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